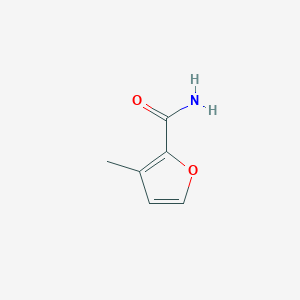

3-Methylfuran-2-carboxamide

CAS No.: 84374-70-9

Cat. No.: VC6877201

Molecular Formula: C6H7NO2

Molecular Weight: 125.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84374-70-9 |

|---|---|

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.127 |

| IUPAC Name | 3-methylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |

| Standard InChI Key | RDQSAEZUEUFCFX-UHFFFAOYSA-N |

| SMILES | CC1=C(OC=C1)C(=O)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Methylfuran-2-carboxamide (C₆H₇NO₂; molecular weight 125.13 g/mol) consists of a five-membered furan ring with two substituents:

-

A methyl group (-CH₃) at the 3-position, influencing electron distribution and steric interactions.

-

A carboxamide group (-CONH₂) at the 2-position, enhancing hydrogen-bonding capacity and solubility in polar solvents.

The IUPAC name, 3-methylfuran-2-carboxamide, reflects this substitution pattern. Its planar furan ring and amide functionality enable interactions with biological targets, though specific binding mechanisms remain uncharacterized .

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) for 3-methylfuran-2-carboxamide are unavailable in open literature, analogous furan carboxamides exhibit:

-

¹H NMR: Resonances near δ 2.3 ppm (methyl group) and δ 6.3–7.1 ppm (furan protons).

-

IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 3-methylfuran-2-carboxylic acid with ammonia under controlled conditions :

Reaction Scheme:

Key Parameters:

-

Reagents: Sodium methoxide (NaOCH₃) as a base, formamide as a solvent and ammonia source.

-

Purification: Recrystallization from ethanol or chromatographic methods.

Industrial Scalability

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 84374-70-9 |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| Melting Point | Not reported |

| Stability | Stable under ambient conditions; susceptible to hydrolysis under acidic/basic conditions |

Thermal Behavior: Decomposition likely occurs above 200°C, producing CO, CO₂, and nitrogen oxides .

Applications and Research Directions

Medicinal Chemistry

-

Lead Optimization: The carboxamide group serves as a hydrogen-bond donor/acceptor in drug design, potentially enhancing target affinity.

-

Prodrug Development: Hydrolytic susceptibility could enable controlled release of active metabolites.

Material Science

-

Polymer Precursors: Incorporation into polyamides or coatings for enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume